1-(1H-Pirazol-4-il)-2,5-dimetil-1H-pirrol

Descripción general

Descripción

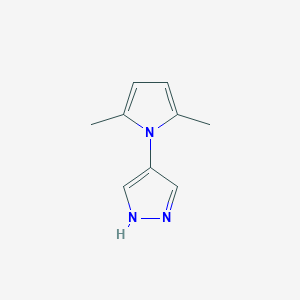

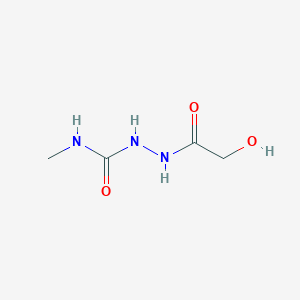

4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Se han sintetizado y evaluado compuestos derivados de 1-(1H-Pirazol-4-il)-2,5-dimetil-1H-pirrol por sus propiedades antibacterianas. Estos compuestos han mostrado una acción significativa contra diversas cepas bacterianas, lo que los convierte en candidatos potenciales para desarrollar nuevos agentes antibacterianos .

Propiedades Antituberculosas

También se han probado algunos derivados de este compuesto por su actividad antituberculosa. Los resultados indicaron que estas moléculas podrían ser efectivas para combatir la tuberculosis, que sigue siendo un importante desafío de salud global .

Inhibición Enzimática

Los derivados sintetizados se han evaluado por su capacidad para inhibir las enzimas reductora de enoil ACP y DHFR. Estas enzimas son esenciales en la vía de síntesis de ácidos grasos bacterianos y el metabolismo del folato, respectivamente. Los inhibidores de estas enzimas pueden servir como potentes fármacos en el tratamiento de infecciones bacterianas .

Estudios de Acoplamiento Molecular

Se han realizado estudios de acoplamiento molecular para comprender el posible modo de acción de estos compuestos. Los resultados revelaron interacciones de unión con los sitios activos tanto de la dihidrofolato reductasa como de la reductora de enoil ACP, lo que proporciona información sobre su mecanismo de acción y orienta los esfuerzos de diseño de fármacos .

Análisis del Perfil ADMET

Se han estudiado los perfiles ADMET (Absorción, Distribución, Metabolismo, Excreción y Toxicidad) de estos compuestos para predecir sus propiedades farmacocinéticas y perfiles de seguridad. Esto es crucial para avanzar estos compuestos en la línea de desarrollo de fármacos .

Síntesis de Nuevos Heterociclos

El compuesto se ha utilizado como precursor para sintetizar nuevos heterociclos, que se caracterizaron a fondo. Estos nuevos heterociclos podrían tener diversas aplicaciones en química medicinal debido a sus estructuras únicas .

Actividad Farmacológica

Las 1,2,5-oxadiazoles con un sustituyente heterocíclico en la posición 4, como las derivadas de this compound, se están investigando intensamente por sus valiosas actividades farmacológicas. Esto incluye usos potenciales en la creación de compuestos con actividad biológica .

Componentes de Composición Energética

Los productos de reacción de este compuesto con ciertos reactivos se han estudiado por su potencial como componentes de composiciones energéticas potentes. Esta aplicación es particularmente relevante en el campo de la ciencia de los materiales .

Mecanismo De Acción

Target of Action

It has been found to significantly increase monoclonal antibody production in chinese hamster ovary cells .

Mode of Action

The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Biochemical Pathways

It is known that the compound suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Result of Action

The molecular and cellular effects of the action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole include suppression of cell growth, increased cell-specific glucose uptake rate, increased amount of intracellular adenosine triphosphate, and suppression of the galactosylation on a monoclonal antibody .

Análisis Bioquímico

Biochemical Properties

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme dihydrofolate reductase (DHFR), where the compound acts as an inhibitor . This inhibition can affect the folate pathway, which is crucial for DNA synthesis and repair. Additionally, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole has been shown to interact with enoyl-ACP reductase, an enzyme involved in fatty acid biosynthesis . These interactions highlight the compound’s potential to modulate key biochemical pathways.

Cellular Effects

The effects of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole on various cell types and cellular processes are profound. In studies involving bacterial cells, the compound exhibited antibacterial activity by inhibiting essential enzymes, leading to disrupted cell wall synthesis and impaired cellular metabolism . In mammalian cells, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole has been observed to influence cell signaling pathways, particularly those related to cell growth and proliferation. The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole exerts its effects through specific binding interactions with target biomolecules. The compound’s inhibition of dihydrofolate reductase (DHFR) involves binding to the enzyme’s active site, preventing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the folate pathway, leading to decreased nucleotide synthesis and impaired DNA replication. Similarly, the compound’s interaction with enoyl-ACP reductase involves binding to the enzyme’s active site, inhibiting fatty acid biosynthesis . These molecular interactions elucidate the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of compensatory pathways. These temporal effects highlight the importance of monitoring the compound’s stability and cellular responses over time.

Dosage Effects in Animal Models

The effects of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects underscore the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration .

Metabolic Pathways

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s inhibition of dihydrofolate reductase (DHFR) affects the folate pathway, leading to altered levels of folate metabolites . Additionally, the compound’s interaction with enoyl-ACP reductase influences fatty acid biosynthesis, impacting metabolic flux and metabolite levels . These interactions highlight the compound’s role in modulating key metabolic pathways.

Transport and Distribution

Within cells and tissues, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for these transporters, which facilitate its uptake and distribution . Additionally, the compound’s interactions with binding proteins can affect its bioavailability and cellular concentration. These factors play a crucial role in determining the compound’s efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, the compound’s interaction with dihydrofolate reductase (DHFR) occurs primarily in the cytoplasm, where the enzyme is localized . Similarly, the compound’s interaction with enoyl-ACP reductase takes place in the cytoplasm, influencing fatty acid biosynthesis. These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Propiedades

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-7-3-4-8(2)12(7)9-5-10-11-6-9/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEVPTNVNQTETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CNN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)

![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)